molecular formula C4H4N2S2 B145162 Dithiouracil CAS No. 132939-84-5

Dithiouracil

Cat. No. B145162
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiouracil is a synthetic compound that belongs to the class of thioxanthines. It is widely used in scientific research due to its unique properties and potential therapeutic applications. Dithiouracil is synthesized through various methods, and its mechanism of action is well understood. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism Of Action

The mechanism of action of dithiouracil involves the inhibition of various enzymes, such as xanthine oxidase and tyrosinase. It has also been shown to have a direct antioxidant effect by scavenging free radicals.

Biochemical And Physiological Effects

Dithiouracil has a range of biochemical and physiological effects, including the inhibition of melanin synthesis, the suppression of tumor cell growth, and the reduction of oxidative stress. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

Dithiouracil is a valuable tool in laboratory experiments due to its unique properties and potential therapeutic applications. Its advantages include its ability to inhibit various enzymes and its antioxidant properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the use of dithiouracil in scientific research. These include its potential use as a therapeutic agent for various diseases, its use in the development of new drugs, and its potential application in the field of materials science. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
In conclusion, dithiouracil is a valuable compound in scientific research due to its unique properties and potential therapeutic applications. Its synthesis method is well established, and its mechanism of action is well understood. It has a range of biochemical and physiological effects and is a valuable tool in laboratory experiments. While it has some limitations, its potential applications in the future are vast and exciting.

Synthesis Methods

Dithiouracil can be synthesized through various methods, including the reaction of thiourea with ethyl acetoacetate, the reaction of thiosemicarbazide with ethyl acetoacetate, or the reaction of ethyl acetoacetate with thiocarbohydrazide. These methods result in the formation of dithiouracil as a yellow crystalline powder.

Scientific Research Applications

Dithiouracil has a wide range of scientific research applications, including its use as a reagent in organic synthesis, a fluorescent probe, and a potential therapeutic agent for various diseases. It has been shown to have antitumor, antiviral, and antioxidant properties, making it a promising candidate for drug development.

properties

IUPAC Name

1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173827
Record name 2,4-Dithiopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiouracil

CAS RN

2001-93-6
Record name 2,4-Dithiouracil
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URL https://commonchemistry.cas.org/detail?cas_rn=2001-93-6
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
Source DTP/NCI
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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